The compound 7-(2-hydroxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic molecule with potential applications in medicinal chemistry. This compound exhibits a unique structure that combines elements from various pharmacologically active groups, particularly those associated with neuropharmacology and anti-cancer activities.
The compound can be synthesized through various chemical methods, which involve the combination of different molecular fragments. The structural components include a quinazolinone core, a piperazine moiety, and phenolic groups, which are known to contribute to biological activity.
This compound falls under the category of quinazolinones, which are heterocyclic compounds containing a fused benzene and pyrimidine ring. Quinazolinones are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Additionally, the presence of the piperazine group suggests potential interactions with neurotransmitter systems.
The synthesis of 7-(2-hydroxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions:
The molecular formula of this compound is , and it possesses a molecular weight of approximately 394.48 g/mol.
CC(C)N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(O)cc4InChI=1S/C22H26N4O3/c1-3-17(2)27-22(29)26(16-23-27)20-6-4-18(5-7-20)24-12-14-25(15-13-24)19-8-10-21(28)11-9-19/h4-11,16-17,28H,3,12-15H2,1-2H3The structure features multiple functional groups that enhance its pharmacological profile.
The compound can undergo several chemical reactions typical for quinazolinones and piperazines:
These reactions often require careful control of reaction conditions (temperature, solvent choice) to maximize yield and purity.
The mechanism of action for this compound is likely linked to its ability to interact with specific receptors or enzymes in biological systems:
Pharmacological studies would be necessary to elucidate the precise mechanisms and quantify activity against specific targets.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents like water and ethanol due to the presence of hydroxyl groups.
Key chemical properties include:
Relevant data from similar compounds suggest potential for biological activity based on structural features.
The potential applications for this compound include:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: